

Application Note: Mass Spectrometry Analysis of (1H-Benzimidazol-2-ylmethoxy)acetic acid

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Compound of Interest

Compound Name: (1h-Benzimidazol-2-ylmethoxy)acetic acid

Cat. No.: B1297309

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Abstract

This application note details the theoretical framework and proposed protocols for the mass spectrometric analysis of **(1H-Benzimidazol-2-ylmethoxy)acetic acid**, a benzimidazole derivative of interest in pharmaceutical research and development. Due to the absence of published experimental mass spectra for this specific compound, this document provides a comprehensive guide based on the established fragmentation patterns of related benzimidazole and acetic acid compounds. The protocols are designed for both qualitative characterization and quantitative analysis, employing common ionization techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI).

Introduction

(1H-Benzimidazol-2-ylmethoxy)acetic acid belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of such compounds in various matrices, from synthetic reaction mixtures to biological samples. Understanding the mass spectrometric behavior of **(1H-Benzimidazol-2-ylmethoxy)acetic acid** is crucial for its identification, purity assessment, and for studying its metabolic fate. This document outlines the expected fragmentation pathways and provides detailed experimental protocols to guide researchers in their analytical endeavors.

Predicted Mass Spectral Data

The fragmentation of **(1H-Benzimidazol-2-ylmethoxy)acetic acid** under mass spectrometry is predicted to involve characteristic cleavages of the ether linkage, the acetic acid moiety, and the benzimidazole ring system. The expected molecular ion and major fragment ions are summarized in the table below. These theoretical values are essential for interpreting experimental mass spectra.

Ion Description	Proposed Structure	Theoretical m/z (ESI-H+)	Theoretical m/z (EI)
[M+H] ⁺	C ₁₀ H ₁₁ N ₂ O ₃ ⁺	207.0764	-
Molecular Ion (M ^{•+})	C ₁₀ H ₁₀ N ₂ O ₃ ^{•+}	-	206.0686
Fragment 1	C ₈ H ₇ N ₂ O ⁺	147.0553	147.0553
Fragment 2	C ₈ H ₇ N ₂ ⁺	131.0604	131.0604
Fragment 3	C ₇ H ₅ N ₂ ⁺	117.0447	117.0447
Fragment 4	C ₂ H ₃ O ₂ ⁺	59.0133	59.0133

Experimental Protocols

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry for Qualitative and Quantitative Analysis

This protocol is suitable for the analysis of **(1H-Benzimidazol-2-ylmethoxy)acetic acid** in liquid samples, offering high sensitivity and suitability for coupling with liquid chromatography (LC-MS).

1. Sample Preparation:

- Prepare a stock solution of **(1H-Benzimidazol-2-ylmethoxy)acetic acid** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrumentation and Parameters:

- Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode is recommended to observe the protonated molecule $[M+H]^+$.
- Capillary Voltage: 3.5 - 4.5 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 120 - 150 °C
- Desolvation Temperature: 300 - 400 °C
- Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr
- Collision Gas (Argon) Energy (for MS/MS): 10 - 30 eV for fragmentation studies.

3. Data Acquisition:

- Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the $[M+H]^+$ ion.
- For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion (m/z 207.08) as the precursor ion.

Protocol 2: Electron Ionization (EI) Mass Spectrometry for Structural Elucidation

This protocol is useful for obtaining detailed fragmentation patterns, which can be compared against spectral libraries. It is typically used with gas chromatography (GC-MS) for volatile derivatives or with a direct insertion probe.

1. Sample Preparation:

- For direct insertion, place a small amount of the solid sample (or a concentrated solution dried onto the probe tip) directly into the ion source.
- For GC-MS, derivatization (e.g., silylation of the carboxylic acid and N-H group) may be necessary to increase volatility.

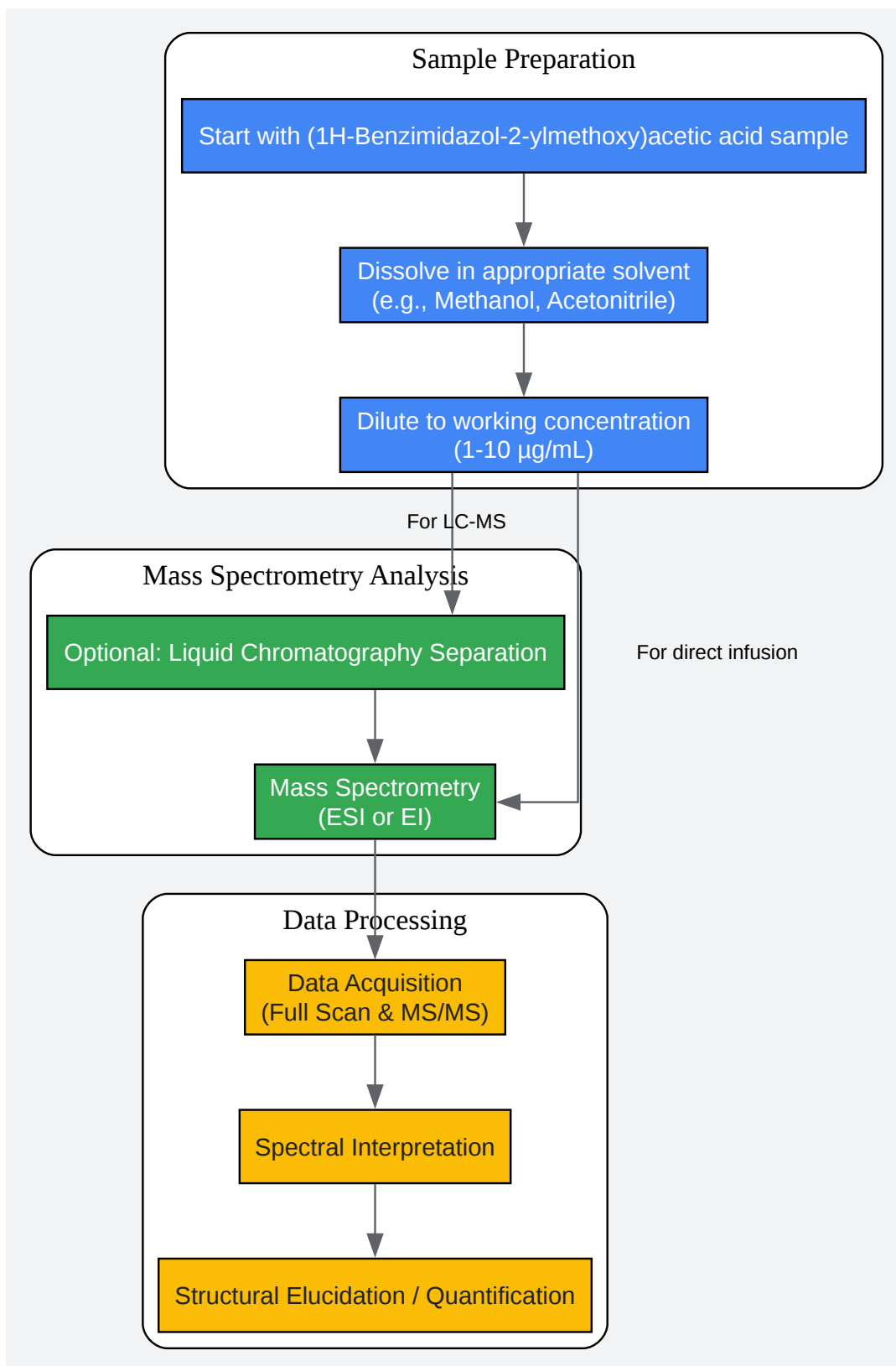
2. Instrumentation and Parameters:

- Mass Spectrometer: A single or double focusing magnetic sector or a quadrupole mass spectrometer with an EI source.
- Ionization Energy: 70 eV
- Source Temperature: 200 - 250 °C
- Trap Current: 100 - 200 μ A

3. Data Acquisition:

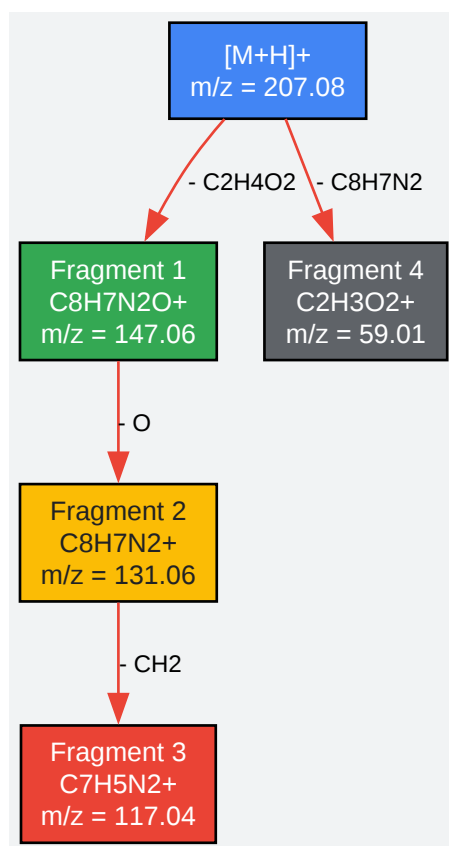
- Acquire mass spectra over a mass range of m/z 40-500. The molecular ion (M^{++}) at m/z 206.07 is expected, along with characteristic fragment ions.

Visualizations



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Caption: Experimental workflow for the mass spectrometric analysis.



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Caption: Proposed fragmentation pathway of **(1H-Benzimidazol-2-ylmethoxy)acetic acid**.

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